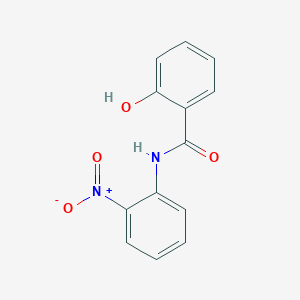

2-hydroxy-N-(2-nitrophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37183-26-9 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

2-hydroxy-N-(2-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H10N2O4/c16-12-8-4-1-5-9(12)13(17)14-10-6-2-3-7-11(10)15(18)19/h1-8,16H,(H,14,17) |

InChI Key |

BOGCXDSQUVFRGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy N 2 Nitrophenyl Benzamide and Its Analogues

Strategic Approaches to the Synthesis of 2-hydroxy-N-(2-nitrophenyl)benzamide

The construction of the amide bond in this compound is typically achieved through the reaction of a salicylic (B10762653) acid derivative with 2-nitroaniline (B44862). The specific choice of reagents and reaction conditions can be tailored to optimize yield and purity, leading to both multi-step and one-pot synthetic strategies.

Multi-step synthesis provides a controlled approach to obtaining this compound, often involving the activation of the carboxylic acid group of salicylic acid prior to the amidation reaction. A common method involves the conversion of salicylic acid to a more reactive acyl chloride.

A general and widely applicable multi-step procedure for the synthesis of N-substituted benzamides begins with the activation of a benzoic acid derivative. nanobioletters.com In the context of this compound, this would involve the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.govnanobioletters.com This step yields the highly reactive 2-hydroxybenzoyl chloride.

The crude acyl chloride is then typically reacted with 2-nitroaniline in an appropriate solvent, such as anhydrous dichloromethane (B109758) (CH₂Cl₂), at a controlled temperature, often starting at 0°C and gradually warming to room temperature. nanobioletters.com The reaction mixture is stirred for several hours to ensure complete conversion. An acid scavenger, such as pyridine (B92270) or a tertiary amine, may be added to neutralize the hydrochloric acid generated during the reaction.

Following the reaction, a standard aqueous work-up is performed to remove any unreacted starting materials and byproducts. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product. nih.gov Purification is typically achieved through recrystallization or column chromatography to afford the pure this compound.

Table 1: Representative Multi-Step Synthesis of a Related Benzamide (B126)

| Step | Reactants | Reagents/Solvents | Product |

| 1 | Salicylic acid | Oxalyl chloride, DMF (catalyst) | 2-hydroxybenzoyl chloride |

| 2 | 2-hydroxybenzoyl chloride, 3-Nitroaniline | Dichloromethane | 2-hydroxy-N-(3-nitrophenyl)benzamide |

This table illustrates a known synthesis of a positional isomer, which is analogous to the synthesis of this compound. nih.gov

One-pot syntheses are increasingly favored due to their efficiency, reduced waste generation, and operational simplicity. In the context of this compound synthesis, a one-pot approach would involve the in-situ activation of salicylic acid followed by the immediate addition of 2-nitroaniline.

Several reagents can facilitate this direct amidation. For instance, coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid. acs.org In a typical procedure, salicylic acid would be treated with CDI in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This forms a reactive acylimidazole intermediate. Subsequent addition of 2-nitroaniline to the reaction mixture would then lead to the formation of the desired amide.

Another approach involves the use of phosphorus-based coupling agents, such as phosphorus trichloride (B1173362) (PCl₃) or triphenyl phosphite, in the presence of a base like pyridine. These reagents can promote the direct condensation of carboxylic acids and amines. The reaction conditions, including solvent, temperature, and reaction time, would be optimized to maximize the yield of this compound.

Synthesis of Structural Analogues and Substituted Benzamide Derivatives

The modular nature of the synthesis of this compound allows for the straightforward preparation of a wide array of structural analogues. Modifications can be introduced at either the nitrophenyl moiety or the benzamide core, and the amide linkage itself can be altered to produce N-hydroxybenzamide derivatives.

The synthesis of analogues with different substitution patterns on the nitrophenyl ring can be achieved by using a variety of substituted 2-nitroanilines as starting materials. For example, the use of 5-methyl-2-nitroaniline (B1293789) in a condensation reaction with an appropriately activated benzoic acid derivative yields N-(5-methyl-2-nitrophenyl)benzamide analogues. acs.org Similarly, other commercially available or synthetically accessible substituted nitroanilines can be employed to introduce a range of functional groups, such as halogens, alkyls, or alkoxy groups, onto the nitrophenyl ring.

The general synthetic strategy remains consistent with that described for the parent compound, involving either a multi-step process via an acyl chloride or a one-pot procedure with a suitable coupling agent. The choice of substituted 2-nitroaniline directly dictates the substitution pattern of the final product.

Table 2: Examples of Substituted Anilines for Analogue Synthesis

| Substituted Aniline | Resulting Analogue |

| 4-Nitroaniline | 2-hydroxy-N-(4-nitrophenyl)benzamide |

| 3-Nitroaniline | 2-hydroxy-N-(3-nitrophenyl)benzamide |

| 5-Methyl-2-nitroaniline | 2-hydroxy-N-(5-methyl-2-nitrophenyl)benzamide |

| 4-Chloro-2-nitroaniline | N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide |

Alterations to the benzamide core are accomplished by starting with a substituted salicylic acid derivative. A variety of substituted salicylic acids are commercially available or can be prepared through established synthetic routes. For instance, the use of 5-nitrosalicylic acid would lead to the formation of 2-hydroxy-N-(2-nitrophenyl)-5-nitrobenzamide. ontosight.ai Similarly, employing salicylic acids with other substituents, such as halogens, alkyl groups, or additional hydroxyl groups, allows for the systematic modification of the benzamide portion of the molecule.

The reaction of these substituted salicylic acids with 2-nitroaniline would proceed under similar conditions as for the unsubstituted parent compound. The functional groups present on the salicylic acid starting material will be incorporated into the final benzamide structure.

The synthesis of N-hydroxybenzamide derivatives from this compound would represent a chemical transformation of the parent compound rather than a de novo synthesis. A potential, though not explicitly documented, route could involve the reduction of the nitro group to a hydroxylamine (B1172632). However, the selective reduction of a nitro group to a hydroxylamine in the presence of other reducible functional groups can be challenging.

More commonly, N-hydroxybenzamides are synthesized from the corresponding carboxylic acids and hydroxylamine. Therefore, a more direct route to N-hydroxy-2-hydroxybenzamide would involve the reaction of an activated salicylic acid derivative, such as 2-hydroxybenzoyl chloride, with hydroxylamine.

Alternatively, protecting the phenolic hydroxyl group of salicylic acid, for example as a benzyl (B1604629) ether, would yield 2-(benzyloxy)benzoic acid. This could then be coupled with hydroxylamine to form 2-(benzyloxy)-N-hydroxybenzamide. A final deprotection step, such as catalytic hydrogenation to remove the benzyl group, would then yield the desired N-hydroxy-2-hydroxybenzamide.

Derivatization Reactions and Functional Group Transformations

The strategic modification of this compound and its analogues is a key area of research. These transformations can be broadly categorized by the reactive site involved in the chemical modification.

Reactions involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for derivatization. Its reactivity allows for the introduction of various functional groups, thereby altering the molecule's properties. Common derivatization strategies aim to enhance analytical detection or to explore structure-activity relationships. nih.govontosight.ai

A variety of reagents are employed for the derivatization of hydroxyl groups, including acyl chlorides, organic anhydrides, and isocyanates. nih.govresearchgate.net These reactions typically lead to the formation of esters or carbamates, respectively. For instance, the reaction with fluoroalkyl chloroformates can efficiently convert hydroxyl groups into mixed carbonates, a transformation that can be completed in seconds under anhydrous conditions. nih.gov This method has been successfully applied to the derivatization of sterols and tocopherols (B72186) for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Another approach involves the use of derivatizing agents to introduce a chromophore or a fluorophore into the molecule, which is particularly useful for enhancing detection in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govresearchgate.net For example, p-bromophenacyl bromide (p-BPB) can be used for the pre-column derivatization of phenolic hydroxyl groups, introducing a bromine atom that allows for element-selective detection by inductively coupled plasma-tandem mass spectrometry (ICP-MS/MS). rsc.org

The choice of derivatizing reagent and reaction conditions is crucial and depends on the specific analytical goal. nih.gov Factors such as the desired sensitivity, the separation technique to be used, and the nature of the analyte all play a role in selecting the most appropriate derivatization strategy. researchgate.net

Table 1: Examples of Reagents for Hydroxyl Group Derivatization

| Reagent Class | Specific Example | Resulting Functional Group |

| Acyl Chlorides | Benzoyl chloride | Ester |

| Organic Anhydrides | Acetic anhydride | Ester |

| Isocyanates | Phenyl isocyanate | Carbamate |

| Chloroformates | Trifluoroethyl chloroformate | Mixed Carbonate |

| Alkylating Agents | p-Bromophenacyl bromide | Ether |

Amide Linkage Modifications and Reactivity

The amide bond in this compound is a stable functional group due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. nih.govkhanacademy.orgnih.gov However, its reactivity can be modulated to allow for various chemical transformations. The stability and reactivity of the amide bond are influenced by the substituents attached to the carbonyl carbon and the nitrogen atom. nih.gov

One approach to modifying the amide linkage involves its cleavage. While synthetically challenging, amide bonds can be cleaved under specific conditions. nih.gov The activation of the amide bond is often a prerequisite for such reactions. This can be achieved by distorting the planar structure of the amide group, which reduces its resonance stabilization and makes it more susceptible to nucleophilic attack. nih.gov

Alternatively, the amide bond can be formed through novel synthetic routes. For example, a method for the facile construction of amide bonds involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This reaction is applicable to the synthesis of primary, secondary, and tertiary amides and demonstrates good functional group tolerance. nih.gov The presence of the ortho-nitro functionality is crucial for this transformation. nih.gov

The reactivity of the amide bond can also be harnessed in cross-coupling reactions. For instance, N-aryl amides (anilides) can undergo Ni-catalyzed esterification. nih.gov The concept of "barrier-free" rotation around the N-CO bond has been proposed to rationalize the reactivity of these aromatic amides in such transformations. nih.gov

Table 2: Factors Influencing Amide Bond Reactivity

| Factor | Effect on Reactivity |

| Resonance Stabilization | Decreases reactivity by imparting double-bond character. |

| Planarity | Planar structure enhances stability; distortion increases reactivity. |

| Substituents | Electron-withdrawing or -donating groups on the aryl rings can modulate reactivity. |

| Catalysts | Transition metal catalysts (e.g., Ni, Pd) can facilitate reactions like cross-coupling. nih.gov |

Introduction of Schiff Base Moieties into Benzamide Structures

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). jetir.orgmasterorganicchemistry.com They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). jetir.orgmasterorganicchemistry.comoperachem.com This reaction is reversible, and to drive it towards the formation of the imine, it is often necessary to remove the water that is formed as a byproduct. operachem.comnih.gov This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. operachem.comnih.gov The reaction is often catalyzed by a small amount of acid. operachem.com

In the context of this compound analogues, a Schiff base moiety can be introduced by reacting a derivative containing a primary amino group with an appropriate aldehyde or ketone. For example, the reduction of the nitro group in a nitrophenyl-containing benzamide would yield an aminophenyl derivative. This primary amine can then be condensed with an aldehyde, such as salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde, to form the corresponding Schiff base. latakia-univ.edu.synih.govresearchgate.net

The formation of Schiff bases from salicylaldehyde derivatives is of particular interest due to the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen atom. latakia-univ.edu.sy This can lead to the existence of tautomeric forms, the enol-imine and the keto-amine forms, which can influence the compound's properties. nih.gov

The synthesis of a Schiff base from o-phenylenediamine (B120857) and 4-nitrobenzaldehyde (B150856) serves as a precursor for the formation of 2-(4-nitrophenyl)-1H-benzimidazole. nih.gov This highlights how the introduction of an imine linkage can be a key step in the synthesis of more complex heterocyclic systems. nih.gov

Table 3: General Conditions for Schiff Base Synthesis

| Reactants | Catalyst | Solvent | Conditions |

| Primary Amine, Aldehyde/Ketone | Acid (e.g., acetic acid) jetir.org | Ethanol, Toluene jetir.orgoperachem.com | Reflux, with removal of water jetir.orgoperachem.com |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The aromatic protons of 2-hydroxy-N-(2-nitrophenyl)benzamide would exhibit complex splitting patterns in the range of 7.0 to 8.5 ppm. The protons on the 2-hydroxyphenyl ring and the 2-nitrophenyl ring would give rise to distinct sets of signals, with their exact chemical shifts and coupling constants being influenced by the electronic effects of the hydroxyl, amide, and nitro substituents. The phenolic hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not detailed in the provided search results. However, analysis of related benzamide (B126) derivatives allows for the prediction of the approximate chemical shifts. The carbonyl carbon of the amide group is typically observed in the range of 165-175 ppm. The aromatic carbons would resonate between 110 and 160 ppm. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the nitro group (C-NO₂) would be shifted downfield due to the electronegativity of the oxygen and nitrogen atoms. The specific chemical shifts of the aromatic carbons would provide valuable information about the electronic distribution within the two phenyl rings.

Two-Dimensional NMR Spectroscopy for Complex Structural Characterization

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the aromatic rings. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. Finally, an HMBC spectrum would provide crucial information about the long-range (two- and three-bond) correlations between protons and carbons, which is essential for confirming the connectivity between the 2-hydroxybenzoyl and the 2-nitrophenylamino fragments of the molecule.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. While the experimental spectrum for the exact molecule is not provided, data from analogous compounds such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and other salicylamide (B354443) derivatives offer significant insights.

A broad absorption band is anticipated in the region of 3200-3500 cm⁻¹ due to the N-H and O-H stretching vibrations. The involvement of the N-H and O-H groups in intramolecular hydrogen bonding would lead to a broadening and a shift to lower wavenumbers for these bands. The C=O stretching vibration of the amide group is expected to appear as a strong band in the region of 1630-1680 cm⁻¹. The position of this band is sensitive to the electronic environment and hydrogen bonding.

The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are characteristic and typically appear as strong bands around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to multiple bands in the 1400-1600 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H and O-H stretching | 3200-3500 | Broad, Medium to Strong |

| Aromatic C-H stretching | > 3000 | Medium to Weak |

| C=O stretching (Amide I) | 1630-1680 | Strong |

| Aromatic C=C stretching | 1400-1600 | Medium to Strong |

| NO₂ asymmetric stretching | 1500-1560 | Strong |

| NO₂ symmetric stretching | 1330-1370 | Strong |

| C-N stretching | 1200-1350 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often resulting in different vibrational modes being active or more intense.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic band. For instance, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the symmetric NO₂ stretching mode is observed as a very strong band at 1340 cm⁻¹. The aromatic ring stretching vibrations are also typically strong in the Raman spectrum. The C=O stretching vibration will also be present, although its intensity can vary. The N-H and O-H stretching vibrations are generally weak in Raman spectra.

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretching | > 3000 | Medium |

| Aromatic C=C stretching | 1400-1600 | Strong |

| NO₂ symmetric stretching | 1330-1370 | Very Strong |

| NO₂ asymmetric stretching | 1500-1560 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₀N₂O₄, corresponding to a monoisotopic mass of approximately 258.06 g/mol . uq.edu.au

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. whitman.edu The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, the fragmentation is dictated by the stability of the resulting ions and neutral losses, primarily influenced by the amide, hydroxyl, and nitro functional groups. libretexts.org

A primary fragmentation pathway for benzamides involves the cleavage of the amide bond. researchgate.net This would lead to two main fragmentation routes:

Formation of the hydroxybenzoyl cation: Cleavage of the C-N amide bond can yield a resonance-stabilized 2-hydroxybenzoyl cation at a mass-to-charge ratio (m/z) of 121.

Formation of a nitrophenylamino fragment: The other part of the molecule could form a fragment corresponding to the 2-nitrophenylamine radical cation or related ions.

Other significant fragmentation pathways characteristic of aromatic nitro compounds include the loss of neutral molecules such as NO (30 Da), NO₂ (46 Da), and CO (28 Da). The presence of the hydroxyl group can also lead to the loss of a water molecule (18 Da) under certain conditions.

| m/z | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 258 | [C₁₃H₁₀N₂O₄]⁺• | Molecular Ion (M⁺•) |

| 212 | [M - NO₂]⁺ | Loss of nitro radical |

| 138 | [O₂NC₆H₄NH₂]⁺• | Amide bond cleavage |

| 121 | [HOC₆H₄CO]⁺ | Amide bond cleavage |

| 93 | [HOC₆H₅]⁺• | Loss of CO from [HOC₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ | Loss of OH from [HOC₆H₄]⁺ or other pathways |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found, the crystallographic data for the closely related isomer, 2-hydroxy-N-(3-nitrophenyl)benzamide , offers valuable insights into the likely structural characteristics. researchgate.net

The crystal structure of 2-hydroxy-N-(3-nitrophenyl)benzamide reveals that the molecule crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The two aromatic rings within the molecule are not coplanar, exhibiting a dihedral angle of 12.23 (7)° between them. researchgate.net The nitro group is slightly twisted relative to its attached benzene (B151609) ring. researchgate.net

A key feature of the molecular conformation is an intramolecular N—H···O hydrogen bond, which forms a stable six-membered ring motif (S(6)). In the crystal lattice, the molecules are interconnected by intermolecular O—H···O and N—H···O hydrogen bonds, forming two-dimensional sheets. These sheets are further stabilized by weak π–π stacking interactions between the aromatic rings of adjacent molecules, leading to a three-dimensional network. researchgate.net It is highly probable that this compound would adopt a similar packing strategy, driven by strong hydrogen bonding and stabilizing π–π interactions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8385 (2) |

| b (Å) | 11.9531 (3) |

| c (Å) | 12.3550 (3) |

| β (°) | 90.860 (1) |

| Volume (ų) | 1157.46 (5) |

| Z | 4 |

Circular Dichroism (CD) for Stereochemical Studies of Benzamide Chromophores

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. daveadamslab.com Since this compound is an achiral molecule, it will not exhibit a CD spectrum. However, the benzamide moiety is a well-established and important chromophore for stereochemical studies when incorporated into a chiral system. nih.govresearchgate.net

If this compound were part of a larger molecule containing a chiral center, the benzamide and nitrophenyl groups would act as powerful reporter chromophores. The electronic transitions within these groups (e.g., n→π* and π→π*) would become optically active, giving rise to characteristic CD signals known as Cotton effects. nih.gov The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores relative to the chiral center(s).

One of the most powerful techniques in CD spectroscopy is the exciton (B1674681) chirality method. chiralabsxl.com This method is applicable when two or more strong chromophores, such as the benzamide and nitrophenyl groups, are positioned close to each other in a chiral fashion. Their electronic transitions can couple, resulting in a characteristic bisignate (split) CD signal. The sign of this exciton-coupled signal directly correlates to the absolute configuration of the molecule. researchgate.net Therefore, while the title compound itself is CD-silent, its constituent chromophores are ideally suited for derivatizing chiral molecules, such as amino acids or alkaloids, to enable the determination of their absolute stereochemistry using CD spectroscopy. nih.gov

Mechanistic Investigations of Chemical Reactions and Molecular Transformations

Reaction Mechanisms in the Synthesis of N-substituted Benzamides

The synthesis of N-substituted benzamides, including 2-hydroxy-N-(2-nitrophenyl)benzamide, typically proceeds through the formation of an amide bond between a carboxylic acid derivative and an amine. One of the most common laboratory methods involves the reaction of a substituted benzoic acid with an amine. For instance, benzamide (B126) derivatives can be prepared by the chlorination of benzoic acids to form benzoyl chlorides, which then undergo amidation with an appropriate amine compound nih.gov.

A general procedure for the synthesis of N-benzamides involves mixing the relevant amine with a benzoic acid derivative in an anhydrous solvent like dichloromethane (B109758) at a reduced temperature (0°C). The reaction mixture is then stirred at room temperature for several hours to ensure completion nanobioletters.com. This approach provides an efficient pathway to synthetic benzamide compounds in good to excellent yields nih.gov.

Another synthetic strategy involves the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid nih.gov. The proposed mechanism suggests that the reaction occurs at the cyano group. The process involves the formation of a C-C bond to create an intermediate, followed by the cleavage of a C-N bond to yield a protonated benzonitrile. Subsequent hydrolytic work-up of the reaction mixture provides the final benzamide product nih.gov.

A variety of synthetic routes have been developed, often tailored to the specific substituents on the aromatic rings. These methods aim to create the core benzamide structure which is prevalent in many biologically active molecules nih.govarkat-usa.org.

Table 1: Selected Synthetic Methods for N-Substituted Benzamides

| Method | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Acid Chloride Amidation | Substituted Benzoic Acid, Amine | Chlorinating agent (e.g., SOCl₂), followed by amine addition | nih.gov |

| Direct Amidation | Substituted Benzoic Acid, Amine | Dichloromethane, Room Temperature | nanobioletters.com |

| Friedel-Crafts Carboxamidation | Arene, Cyanoguanidine | Brønsted Superacid (e.g., CF₃SO₃H), 60°C | nih.gov |

Decomposition Pathways and Kinetics of Benzamide Derivatives

The decomposition of benzamide derivatives, particularly through hydrolysis, is a fundamental reaction that has been studied under various catalytic conditions. The stability of the amide bond is significant, and its cleavage typically requires vigorous reaction conditions such as strong acids or bases arkat-usa.org.

The alkaline hydrolysis of amides is a well-investigated reaction researchgate.net. The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This step results in the formation of a tetrahedral intermediate researchgate.netkhanacademy.org. This intermediate is generally unstable and can revert to the starting amide by eliminating the hydroxide ion. Alternatively, and leading to hydrolysis, the intermediate can collapse by ejecting the amine as a leaving group, forming a carboxylic acid, which is subsequently deprotonated under the basic conditions to form a carboxylate salt khanacademy.org.

The rate of base-catalyzed hydrolysis is influenced by the substituents on both the acyl and the amine portions of the molecule. Electron-withdrawing groups on the acyl moiety can accelerate the reaction, while substituents on the amine that stabilize the leaving amide anion also increase the reaction rate arkat-usa.org. Studies on various N-substituted benzamides have shown that tertiary amides can be more susceptible to cleavage under certain non-aqueous basic conditions compared to primary and secondary amides arkat-usa.orgmdpi.com. The rate of hydrolysis is also accelerated with increased temperature and higher concentrations of the base arkat-usa.org.

Under acidic conditions, the hydrolysis of amides follows a different mechanistic pathway. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic youtube.com. A weakly nucleophilic water molecule then attacks the protonated carbonyl carbon youtube.comcdnsciencepub.com. This is followed by proton transfers, leading to the formation of a good leaving group (an amine). The tetrahedral intermediate then collapses, expelling the amine, which is protonated under the acidic conditions to form an ammonium ion. The final products are a carboxylic acid and an ammonium salt youtube.com. Unlike ester hydrolysis, the acid-catalyzed hydrolysis of amides is generally considered irreversible because the amine product is protonated, rendering it non-nucleophilic and preventing the reverse reaction youtube.com.

The effect of pressure on the acid-catalyzed hydrolysis of benzamide has been studied to probe the nature of the transition state. The results are consistent with a transition state that is not highly polar, suggesting that if water adds to the amidium ion, the reactive species is the O-protonated form cdnsciencepub.com.

Water can also act as the nucleophile in uncatalyzed, or water-mediated, hydrolysis. However, amides are generally very stable, and this reaction is typically extremely slow under neutral pH and requires high temperatures rsc.org.

Table 2: Kinetic Parameters for Benzamide Derivative Decomposition

| Compound Type | Condition | Observed Rate Trend | Mechanistic Feature | Reference |

|---|---|---|---|---|

| N-Substituted Benzamides | Alkaline Hydrolysis (Base-Catalyzed) | Rate increases with electron-withdrawing groups on the acyl moiety. | Nucleophilic attack by OH⁻ on carbonyl carbon. | arkat-usa.org |

| Benzamide | Acid Hydrolysis (Acid-Catalyzed) | Reaction proceeds via a pre-equilibrium proton transfer. | Protonation of carbonyl oxygen followed by H₂O attack. | youtube.comcdnsciencepub.com |

| N-(hydroxymethyl)benzamide derivatives | Aqueous Solution | Reactions are specific acid and specific base catalyzed. | First-order dependence on hydronium and hydroxide ions. | nih.gov |

Charge Transfer Interactions within the Molecular Framework

Organic compounds that contain both electron-donating (D) and electron-accepting (A) groups linked by a π-conjugated system are known as "push-pull" systems. These molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation researchgate.net. The this compound molecule possesses the necessary components for such interactions. The hydroxyl (-OH) group on the benzoyl ring acts as an electron donor, while the nitro (-NO₂) group on the N-phenyl ring is a strong electron acceptor.

Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the donor portion of the molecule to one centered on the acceptor portion. This leads to the formation of an excited state with significant charge separation, creating a large dipole moment researchgate.net. The efficiency and dynamics of this charge transfer are highly dependent on the molecular geometry and the surrounding solvent polarity researchgate.net.

In many nitroaromatic chromophores, the ICT process is coupled with structural changes, such as the twisting of the nitrophenyl group relative to the rest of the molecule nih.govnih.gov. This leads to the formation of a twisted intramolecular charge transfer (TICT) state, which is often a dominant relaxation pathway in the excited state, particularly in polar solvents researchgate.net. Time-resolved spectroscopic studies on similar nitroaromatic systems have demonstrated that these ICT dynamics occur on an ultrafast timescale, often within hundreds of femtoseconds nih.govnih.gov. The presence of both strong electron-donating and electron-withdrawing groups within the framework of this compound suggests that it is a candidate for exhibiting such photoinduced charge transfer phenomena.

Applications in Materials Science and Coordination Chemistry

Development as Ligands in Coordination Chemistry

The salicylanilide (B1680751) scaffold, to which 2-hydroxy-N-(2-nitrophenyl)benzamide belongs, is well-regarded in coordination chemistry for its ability to form stable complexes with a variety of metal ions. The presence of both a phenolic hydroxyl group and an amide group provides two potential sites for coordination, allowing it to act as a chelating ligand.

While specific studies on this compound are not extensively documented, the coordination behavior of the broader salicylanilide class provides significant insight. These compounds typically act as bidentate ligands, coordinating to metal centers through the oxygen atoms of the deprotonated hydroxyl group and the carbonyl group of the amide. nih.gov

For instance, related salicylanilide ligands have been used to synthesize complexes with various metals, including mercury(II) and iron(II). nih.govorientjchem.org The characterization of these complexes is typically performed using a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy : This technique is crucial for determining the coordination mode of the ligand. A shift in the vibrational frequency of the C=O (carbonyl) group and the disappearance or shift of the O-H (hydroxyl) band in the complex's spectrum, compared to the free ligand, confirms the involvement of these groups in bonding to the metal ion. orientjchem.orguobaghdad.edu.iq In quinoline (B57606) complexes of a related compound, a band around 1440 cm⁻¹ indicates the involvement of the quinoline nitrogen atom in complex formation. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide information about the structure of the complex in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can further confirm the ligand's binding mode.

UV-Visible Spectroscopy : Electronic spectra reveal information about the geometry of the complex. For example, a broad and unsymmetrical band observed around 10600 to 10900 cm⁻¹ in certain Fe(II) complexes is indicative of an octahedral geometry, with the asymmetry arising from Jahn-Teller distortion. orientjchem.org

Magnetic Susceptibility Measurements : These measurements help determine the magnetic moment of the complex, which in turn provides insight into the geometry and spin state of the central metal ion. Values in the range of 5.12 to 5.18 B.M. for Fe(II) complexes suggest a high-spin octahedral configuration. orientjchem.org

Molar Conductance : This measurement indicates whether the synthesized complexes are electrolytic or non-electrolytic in nature.

Based on these characterization methods, metal complexes of salicylanilides have been shown to adopt various geometries, including tetrahedral and octahedral configurations, depending on the metal ion and other coordinated ligands. nih.govorientjchem.org

| Complex Type | Technique | Key Observation | Inferred Property | Reference |

|---|---|---|---|---|

| [Fe(L)(B)₄] (L=2-hydroxy benzohydroxamic acid) | Magnetic Susceptibility | Magnetic moment of 5.12 - 5.18 B.M. | Octahedral geometry | orientjchem.org |

| [Fe(L)(B)₄] (L=2-hydroxy benzohydroxamic acid) | UV-Vis Spectroscopy | Broad band at 10600 - 10900 cm⁻¹ | 5T2g → 5Eg transition, confirming octahedral geometry | orientjchem.org |

| [Hg(Saln)₂(diphos)] (Saln=Salicylanilide) | IR Spectroscopy | Shift in C=O and O-H vibrational frequencies | Bidentate coordination through carbonyl and hydroxyl oxygens | nih.gov |

| Ni(II), Cu(II), Co(II) Schiff Base Complexes | IR Spectroscopy | Shift of azomethine (-C=N-) band from 1613 cm⁻¹ to 1574-1610 cm⁻¹ | Coordination of the azomethine nitrogen to the metal center | orientjchem.org |

Transition metal complexes are widely recognized for their catalytic activity in a vast array of chemical transformations. researchgate.netresearchgate.net While the catalytic properties of complexes derived specifically from this compound have not been reported, studies on complexes with similar ligand frameworks, such as salicylaldimines (salen) and other Schiff bases, suggest potential applications. researchgate.netnih.gov

Metal complexes featuring related ligands have been investigated as catalysts in various reactions, particularly oxidations. researchgate.net For example, certain transition metal complexes are effective catalysts for the oxidation of aniline. orientjchem.org The catalytic cycle often involves the metal center's ability to cycle through different oxidation states, facilitated by the electronic properties of the coordinating ligand. The specific substituents on the salicylanilide rings can modulate the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the complex. The development of such complexes as catalysts remains an active area of research, with potential applications in green chemistry and industrial processes. researchgate.net

Incorporation into Advanced Materials

The functional groups of this compound offer potential for its use as a monomer or structural unit in the synthesis of advanced materials like polymers, resins, and liquid crystals.

The amide linkage is the defining feature of polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength. The structure of this compound contains a pre-formed amide bond. Through chemical modification, such as the reduction of the nitro group to an amine, the molecule could be converted into a monomer suitable for polymerization. This resulting amino-hydroxy-benzamide derivative could potentially undergo condensation polymerization to form novel polyamides or be incorporated into existing polymer backbones.

The synthesis of well-defined polybenzamides has been achieved through methods like chain-growth condensation polymerization (CGCP), which allows for control over molecular weight and distribution. nih.govnih.gov Such synthetic strategies could potentially be adapted for monomers derived from this compound. The resulting polymers, containing both N-H and O-H groups, would be capable of forming extensive hydrogen bond networks, influencing their physical properties and miscibility with other polymers like Nylon 6. nih.gov

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. tandfonline.com The design of liquid crystalline molecules typically requires a rigid core, often composed of aromatic rings, and flexible terminal groups (tails). While early studies suggested that amide groups were detrimental to liquid crystallinity due to strong hydrogen bonding leading to high melting points, careful molecular design has enabled the creation of benzanilide-based liquid crystals. rsc.org

For a molecule to exhibit liquid crystalline behavior, it generally needs a rod-like or disc-like shape. The conformation around the amide bond is critical; secondary amides tend to adopt a linear Z (or trans) conformation, which is conducive to forming liquid crystal phases. tandfonline.comrsc.org In contrast, tertiary amides often prefer a bent E (or cis) conformation, which disrupts the linear shape. tandfonline.com

This compound itself is not expected to be liquid crystalline as it lacks the required flexible tails. However, it could serve as a core unit in the design of more complex liquid crystalline molecules. By attaching long, flexible alkyl or alkoxy chains to the aromatic rings, it might be possible to induce mesophase behavior. Studies on benzanilide-based liquid crystal dimers have shown that modifying the mesogenic core and the flexible spacer can lead to the formation of various nematic phases, including the twist-bend nematic (NTB) phase. rsc.orgrsc.org

Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in the solid state, governed by non-covalent interactions, defines the supramolecular assembly. In this compound and related structures, hydrogen bonding plays a dominant role in directing the crystal packing. Crystal structure analyses of closely related compounds, such as 2-nitro-N-(2-nitrophenyl)benzamide and various substituted salicylamides, reveal intricate networks of intermolecular and intramolecular interactions. nih.govresearchgate.net

The key interactions observed in these crystal structures include:

Intramolecular Hydrogen Bonds : A common feature is the formation of an intramolecular hydrogen bond between the amide N-H group and the phenolic oxygen (N-H···O) or between a C-H bond and an oxygen acceptor. researchgate.net This interaction results in the formation of a stable six-membered pseudo-ring, often denoted as an S(6) motif, which contributes to the planarity of the molecule. researchgate.net

Intermolecular Hydrogen Bonds : These are the primary forces driving the formation of extended structures. Classical O-H···O=C hydrogen bonds, where the phenolic hydroxyl group of one molecule donates to the carbonyl oxygen of a neighboring molecule, are frequently observed. researchgate.net Additionally, N-H···O bonds involving the amide proton and a nitro or carbonyl oxygen from an adjacent molecule are crucial. nih.gov

Weak C-H···O Interactions : Though weaker, these interactions are numerous and collectively contribute to the stability of the crystal lattice. nih.gov

These hydrogen bonds work in concert to assemble the molecules into predictable patterns. For example, in the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, N-H···O bonds link molecules into one-dimensional C(4) chains, while additional C-H···O contacts create two-dimensional sheets containing large R₄⁴(30) ring motifs. nih.gov In other salicylamides, combinations of O-H···O and C-H···O bonds lead to the formation of supramolecular chains. researchgate.net The interplay of these interactions ultimately generates a stable three-dimensional network. nih.gov

| Compound | Bond Type (D–H···A) | Interaction Type | Resulting Motif / Structure | Reference |

|---|---|---|---|---|

| 2-nitro-N-(2-nitrophenyl)benzamide | N–H···O | Intermolecular | C(4) chains along tubitak.gov.tr | nih.gov |

| 2-nitro-N-(2-nitrophenyl)benzamide | C–H···O | Intermolecular | (100) sheets with R₄⁴(30) rings | nih.gov |

| 2-hydroxy-N-(4-methylphenyl)benzamide | N–H···O | Intramolecular | S(6) ring motif | researchgate.net |

| 2-hydroxy-N-(4-methylphenyl)benzamide | O–H···O and C–H···O | Intermolecular | Supramolecular chains along c-axis with R₂¹(6) rings | researchgate.net |

| 2-Nitro-N-(4-nitrophenyl)benzamide | N–H···O | Intermolecular | 3-dimensional network | |

| 2-Nitro-N-(4-nitrophenyl)benzamide | C–H···O | Intramolecular | Non-planar 6-membered ring |

Structure Activity Relationship Sar Studies and Molecular Interactions in Biological Systems in Vitro

Structure-Activity Relationships of Functionalized Benzamide (B126) Derivatives

For N-phenylbenzamides, the incorporation of electron-withdrawing groups such as nitro (NO2), trifluoromethyl (CF3), and halogens (F, Cl) has been shown to be beneficial for antischistosomal activity. The position of these substituents is also critical. For instance, a meta-substitution of a nitro group on the anilide portion of N-phenylbenzamides was found to be important for potency.

In the context of HDAC inhibition, as previously mentioned, a 2'-substituent like a hydroxyl or amino group on the anilide ring is crucial for activity. mdpi.com This highlights the importance of the 2-hydroxy group in "2-hydroxy-N-(2-nitrophenyl)benzamide". The nitro group, being a strong electron-withdrawing group, is also expected to influence the electronic properties of the molecule and its interactions with biological targets. Molecular docking analyses of nitro-substituted benzamide derivatives have suggested that the number and orientation of nitro groups can affect binding efficiency to enzymes like iNOS. biorxiv.orgresearchgate.net

The following table summarizes the general impact of substituents on the activity of benzamide derivatives based on available literature.

| Substituent | Position | General Impact on Activity | Target |

|---|---|---|---|

| Electron-withdrawing groups (e.g., NO2, CF3, Cl, F) | Anilide or Acyl portion | Potency enhancement | Schistosoma mansoni |

| -NO2 | meta on anilide ring | Important for potency | Schistosoma mansoni |

| -OH or -NH2 | 2' on anilide ring | Indispensable for activity | Histone Deacetylase |

Role of Specific Functional Groups in Chelation and Binding Affinity

The primary functional groups involved in the chelation and binding affinity of this compound are the phenolic hydroxyl group (-OH), the amide group (-C(O)NH-), and the nitro group (-NO2).

Phenolic Hydroxyl Group: The hydroxyl group, located on the salicyl moiety, is a crucial proton donor and can deprotonate to form a phenoxide anion. This negatively charged oxygen atom is a primary site for coordinating with metal ions. The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent benzamide group.

Nitro Group: The electron-withdrawing nitro group on the aniline ring influences the electronic properties of the entire molecule. It can indirectly affect the binding affinity by modulating the acidity of the phenolic hydroxyl and amide protons. While not typically a primary binding site itself, under specific steric arrangements, the oxygen atoms of the nitro group could potentially interact with a coordinated metal ion.

The combination of the hydroxyl and amide groups allows for the formation of stable five- or six-membered chelate rings with metal ions. This bidentate chelation, involving the phenolic oxygen and the carbonyl oxygen or amide nitrogen, significantly enhances the stability of the resulting metal complex compared to monodentate interactions. The pre-organization of these groups, facilitated by intramolecular hydrogen bonding, reduces the entropic penalty of chelation, thereby increasing the binding affinity.

Antioxidant Capacity and Associated Molecular Mechanisms

Salicylamides, the class of compounds to which this compound belongs, are recognized for their antioxidant potential. The antioxidant activity of these compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Another potential mechanism is single electron transfer (SET), where the molecule donates an electron to a free radical, forming a radical cation. The feasibility of this mechanism is dependent on the ionization potential of the molecule.

Common assays used to evaluate the antioxidant capacity of such compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. While specific experimental data for this compound is not available in the reviewed literature, studies on other 2-hydroxy-benzamide derivatives have demonstrated their capacity to scavenge these radicals researchgate.net. It is important to note that the kinetics of the reaction with DPPH can be slow for this class of compounds, suggesting that other methods like the ABTS assay or ferric reducing antioxidant potential (FRAP) assay may provide a more comprehensive assessment of their antioxidant properties researchgate.net.

Below is a table summarizing the key functional groups and their likely roles in the biological activity of this compound.

| Functional Group | Role in Chelation | Role in Antioxidant Activity |

| Phenolic Hydroxyl (-OH) | Primary proton-donating and metal-binding site (as phenoxide) | Key hydrogen atom donor for radical scavenging |

| Amide (-C(O)NH-) | Carbonyl oxygen acts as a secondary binding site; contributes to the formation of a stable chelate ring | Modulates the electronic properties and acidity of the phenolic hydroxyl group |

| Nitro (-NO2) | Influences the electronic properties of the molecule, indirectly affecting binding affinity | Modulates the redox potential and stability of the resulting radical species |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-hydroxy-N-(2-nitrophenyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 2-hydroxybenzoic acid derivatives with 2-nitroaniline. A common approach involves refluxing in pyridine as a solvent and catalyst, which facilitates amide bond formation (reflux for 4 h, Scheme 1 in ). Multi-step protocols may incorporate coupling agents like DCC/DMAP for improved efficiency (). Optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography to achieve >95% purity. Key variables include solvent polarity, temperature, and stoichiometric ratios of reagents .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 1H NMR : Diagnostic signals include the aromatic protons of the nitrophenyl group (δ 7.5–8.5 ppm, doublets/singlets) and the hydroxyl proton (δ 10–12 ppm, broad).

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O–H stretch (~3300 cm⁻¹).

- MS : ESI-MS provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate substituent positions. For conflicting data, cross-validation with X-ray crystallography (e.g., SHELXL refinement, ) is recommended .

Q. What are the best practices for crystallizing this compound to obtain high-resolution X-ray diffraction data?

- Methodological Answer : Slow evaporation from a polar aprotic solvent (e.g., DMSO:EtOH mixtures) promotes single-crystal growth. Use SHELXTL ( ) for structure solution and refinement. Hydrogen bonding networks (e.g., O–H⋯O interactions between the hydroxyl and nitro groups) influence crystal packing; graph set analysis ( ) helps interpret supramolecular motifs .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution or catalytic reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the benzene ring, enabling regioselective reactions. Steric hindrance from the ortho-nitro substituent directs nucleophilic attack to the para position. Computational modeling (DFT) can predict reaction pathways, validated experimentally via kinetic studies under varied conditions (e.g., Pd/C hydrogenation, ) .

Q. What strategies address contradictions in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) across studies?

- Methodological Answer :

- Dose-Response Analysis : Test across a broad concentration range (e.g., 1–100 µM) to identify non-linear effects.

- Target Specificity : Use knock-out cell lines or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms.

- Structural Analogues : Compare activity of derivatives (e.g., 5-nitrothiazolyl variants, ) to pinpoint functional group contributions .

Q. How can hydrogen bonding patterns in crystalline salts (e.g., ethanolamine co-crystals) enhance the compound’s stability and bioavailability?

- Methodological Answer : Co-crystallization with ethanolamine () introduces N–H⋯O hydrogen bonds, improving thermal stability and solubility. Use differential scanning calorimetry (DSC) to assess melting points and powder X-ray diffraction (PXRD) to confirm phase purity. In vitro dissolution studies (pH 1.2–7.4 buffers) correlate crystallographic data with bioavailability .

Q. What advanced computational tools (e.g., molecular docking, MD simulations) predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking : AutoDock Vina or Glide predicts binding modes to enzymes (e.g., Trypanosoma brucei inhibitors, ).

- MD Simulations : GROMACS or AMBER models dynamic interactions over time (≥100 ns), assessing ligand stability in binding pockets.

- QSAR : Build regression models linking substituent electronegativity/logP to activity (e.g., anti-parasitic IC50 values) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Purity Verification : Repeat synthesis with rigorous purification (e.g., preparative HPLC).

- Polymorphism Screening : Use DSC and PXRD to detect polymorphic forms.

- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 180–185°C (decomposes) | |

| logP (Octanol-Water) | Shake-Flask Method | 2.8 ± 0.3 | |

| IC50 (Trypanosoma brucei) | Microplate Alamar Blue Assay | 0.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.